

# Technical Support Center: RG7800 Animal Model Refinement

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## Compound of Interest

Compound Name: RG7800

Cat. No.: B15587620

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to test the toxicity of **RG7800**, an investigational SMN2 splicing modifier. The information is intended for scientists and drug development professionals to refine their experimental approaches and address potential challenges.

## Troubleshooting Guides

This section offers solutions to specific issues that may arise during preclinical toxicity studies of **RG7800**.

### Issue 1: Unexpected Ocular Findings in Chronic Toxicity Studies

- **Problem:** Your long-term (e.g., > 3 months) study in non-human primates (NHPs), such as cynomolgus monkeys, reveals signs of retinal toxicity. This may manifest as peripheral photoreceptor degeneration or other structural changes observed during ophthalmic examinations. This aligns with the findings that led to the halt of **RG7800** clinical trials.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Troubleshooting Steps:**
  - **Confirm and Characterize the Findings:**
    - Immediately consult with a board-certified veterinary ophthalmologist.

- Increase the frequency of ophthalmic examinations for all animals in the study.
- Utilize advanced imaging techniques such as spectral-domain optical coherence tomography (SD-OCT) and electroretinography (ERG) to non-invasively assess retinal structure and function in detail.[4][5][6]
- Review Dosing and Exposure Levels:
  - Analyze toxicokinetic (TK) data to correlate the onset and severity of ocular findings with drug exposure levels.
  - Consider including lower dose groups in subsequent studies to establish a no-observed-adverse-effect level (NOAEL) for retinal toxicity.[3]
- Refine Histopathological Analysis:
  - At necropsy, ensure meticulous collection and processing of ocular tissues.
  - Employ specialized staining techniques and immunohistochemistry to identify the specific retinal cell types affected.
- Alternative Models/Approaches:
  - Consider utilizing pigmented rat strains for initial screening, as they can sometimes predict melanin-binding and associated ocular toxicity.
  - Explore in vitro models using retinal pigment epithelial (RPE) cells to investigate the direct cellular mechanisms of toxicity.

## Issue 2: Male Reproductive System Abnormalities

- Problem: In-life or post-mortem examinations of male rodents (rats) or NHPs reveal testicular toxicity, such as seminiferous tubule degeneration, germ cell depletion, or changes in sperm parameters.[7][8][9][10]
- Troubleshooting Steps:
  - Comprehensive Reproductive System Evaluation:

- Ensure that a complete battery of male reproductive endpoints is being assessed, including testicular and epididymal weights, sperm motility and morphology, and detailed histopathology of the testes, epididymides, and prostate gland.[11][12]
- Assess Reversibility:
  - Incorporate recovery groups into your study design. After cessation of **RG7800** administration, monitor reproductive parameters for at least one full spermatogenic cycle to determine if the effects are reversible.[7][10] Studies with **RG7800** and the related compound risdiplam have shown evidence of reversibility.[7][8]
- Hormonal Analysis:
  - Collect serum samples to analyze levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to investigate potential endocrine disruption.
- Consider Animal Age:
  - Use sexually mature animals for reproductive toxicity assessment to avoid confounding findings related to normal development.

## Frequently Asked Questions (FAQs)

Q1: What are the primary target organs for **RG7800** toxicity identified in preclinical studies?

A1: The primary target organs for **RG7800** toxicity observed in animal models are the retina and the male reproductive system (testes).[1][2][7]

Q2: In which animal species have these toxicities been observed?

A2: Retinal toxicity was a key finding in cynomolgus monkeys in a long-term study.[1][2]  
Testicular toxicity has been reported in both rats and cynomolgus monkeys.[7][8][9]

Q3: What specific retinal findings have been associated with **RG7800**?

A3: The key finding was non-reversible, peripheral photoreceptor degeneration.[1][2][3]

Q4: What were the specific testicular toxicities observed with **RG7800** and related compounds?

A4: Findings included seminiferous tubule degeneration, increased multinucleated germ cells, and degenerated spermatocytes.[7][9]

Q5: Are there alternative, non-animal models to assess the toxicity of SMN2 splicing modifiers like **RG7800**?

A5: While in vivo studies remain critical for regulatory safety assessment, several in vitro and in silico methods can be used to refine and reduce animal use:

- In Vitro Cell Cultures: Human-derived retinal pigment epithelial (RPE) cells or testicular cell lines can be used to investigate direct cellular toxicity.
- Organ-on-a-Chip Models: Microfluidic devices with human cells can mimic organ-level physiology and may be used to assess toxicity.
- Computer Modeling (In Silico): Quantitative structure-activity relationship (QSAR) models can predict potential toxicities based on the chemical structure of the compound.

## Data Presentation

Table 1: Illustrative Summary of Retinal Toxicity Findings in Cynomolgus Monkeys with **RG7800** (39-Week Study)

| Dose Group (mg/kg/day) | Incidence of Retinal Findings (Ophthalmoscopy) | Mean ERG Amplitude Reduction (b-wave) | Severity of Photoreceptor Degeneration (Histopathology) |
|------------------------|--|---------------------------------------|---|
| 0 (Control)            | 0/8  | 0%                                    | Minimal to None   |
| Low Dose               | 2/8  | 15%                                   | Mild  |
| Mid Dose               | 6/8  | 40%                                   | Moderate  |
| High Dose              | 8/8  | 75%                                   | Marked  |

Note: This table presents illustrative data based on descriptive reports. Actual quantitative data from the proprietary studies are not publicly available.

Table 2: Illustrative Summary of Testicular Toxicity Findings in Rats with **RG7800** (13-Week Study)

| Dose Group (mg/kg/day) | Mean Testicular Weight (% of Control) | Incidence of Seminiferous Tubule Degeneration | Sperm Motility (% of Control) |
|------------------------|---------------------------------------|---|-------------------------------|
| 0 (Control)            | 100%                                  | 0/10  | 100%                          |
| Low Dose               | 95%                                   | 1/10  | 90%                           |
| Mid Dose               | 80%                                   | 7/10  | 65%                           |
| High Dose              | 65%                                   | 10/10   | 40%                           |

Note: This table presents illustrative data based on descriptive reports. Actual quantitative data from the proprietary studies are not publicly available.

## Experimental Protocols

### Protocol 1: Ocular Toxicity Assessment in Non-Human Primates

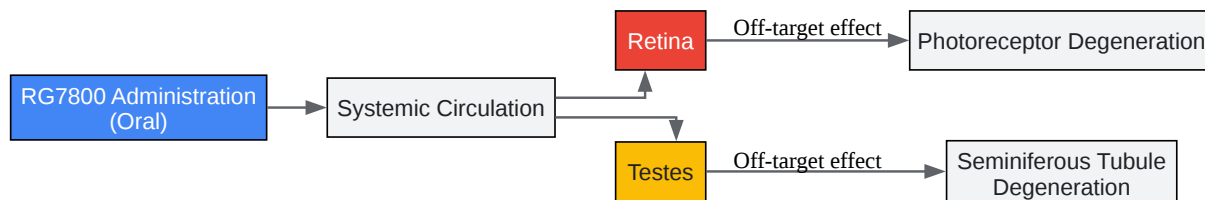
- Animal Model: Sexually mature cynomolgus monkeys.
- Dosing: Oral administration (e.g., gavage) once daily for up to 39 weeks.
- In-Life Ophthalmic Examinations:
  - Performed by a board-certified veterinary ophthalmologist at baseline and regular intervals (e.g., monthly).
  - Slit-lamp biomicroscopy: To examine the anterior segment.
  - Indirect ophthalmoscopy: To examine the posterior segment, including the retina and optic nerve.
  - Fundus photography: To document retinal changes.

- Spectral-Domain Optical Coherence Tomography (SD-OCT): For high-resolution cross-sectional imaging of the retina.[\[5\]](#)[\[6\]](#)
- Electroretinography (ERG): To assess retinal function (rod and cone responses).[\[4\]](#)[\[5\]](#)
- Post-Mortem Evaluation:
  - Necropsy: Gross examination of the eyes.
  - Histopathology: Eyes fixed, embedded, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination by a veterinary pathologist.

#### Protocol 2: Male Reproductive Toxicity Assessment in Rats

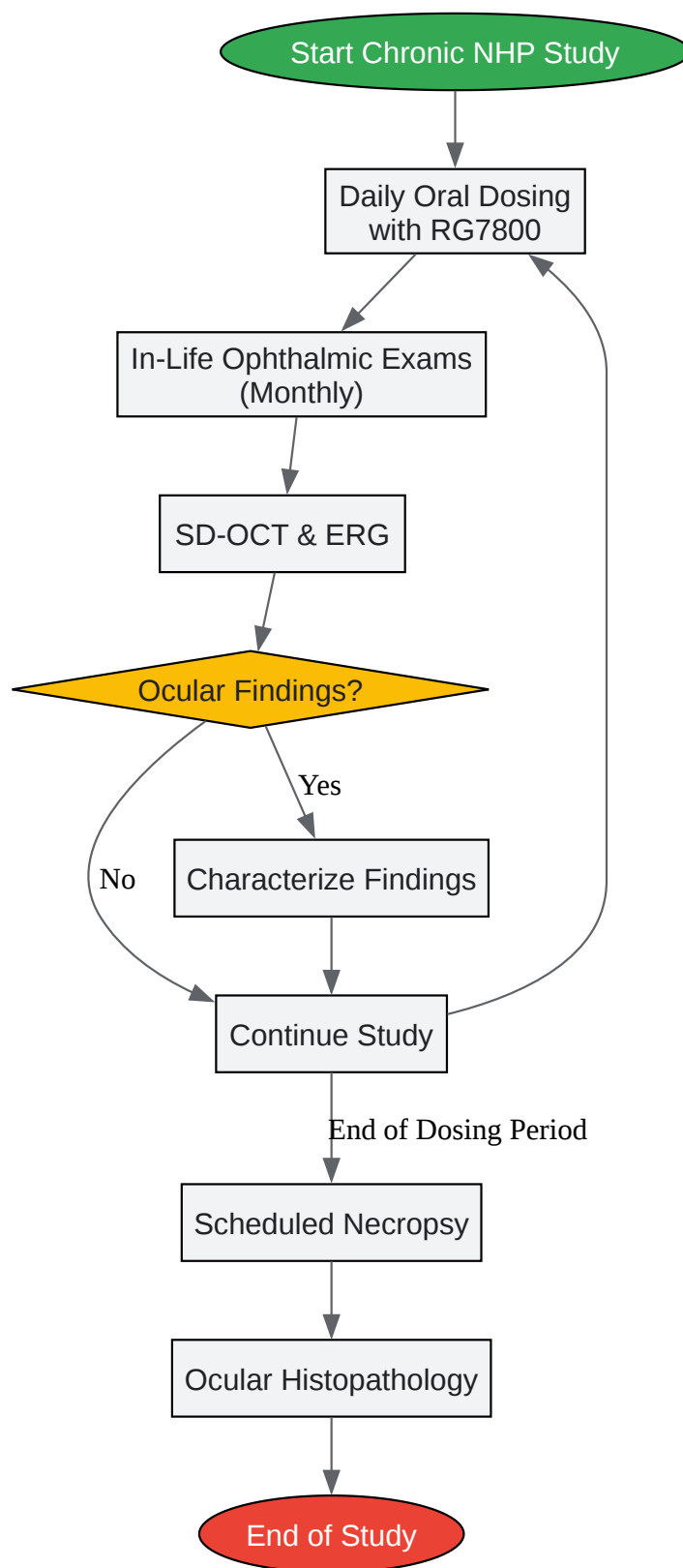
- Animal Model: Sexually mature male Sprague-Dawley rats.
- Dosing: Oral administration (e.g., gavage) once daily for 13 weeks.
- In-Life Monitoring:
  - Clinical signs and body weights recorded weekly.
- Post-Mortem Evaluation:
  - Necropsy: Measurement of testicular and epididymal weights.
  - Sperm Analysis: Collection of sperm from the cauda epididymis to assess concentration, motility, and morphology.
  - Histopathology: Testes, epididymides, and prostate glands fixed, embedded, sectioned, and stained (e.g., with H&E) for microscopic evaluation.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Visualizations



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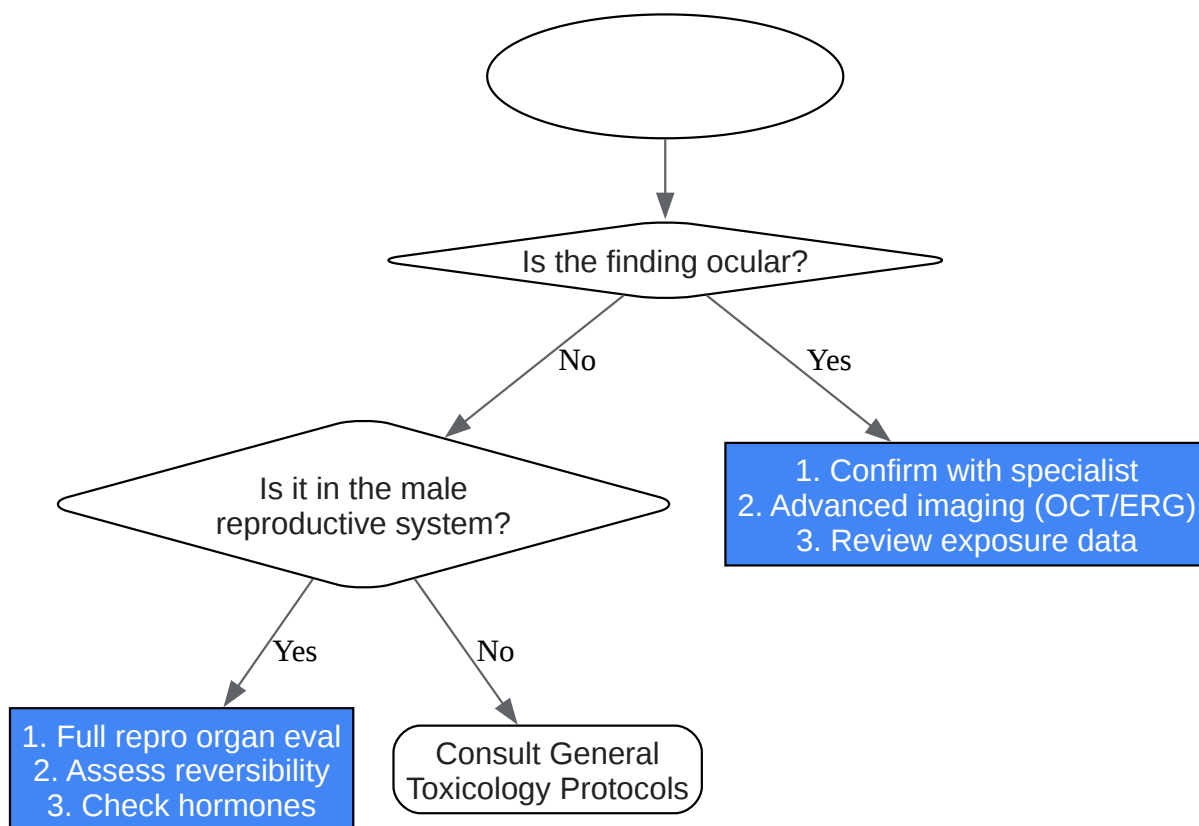
Caption: **RG7800** systemic distribution and identified organ toxicities.



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Caption: Experimental workflow for assessing ocular toxicity.





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Caption: Troubleshooting decision tree for **RG7800**-related toxicities.

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